molecular formula C7H6N4O2 B2530530 3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1715119-46-2

3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2530530
CAS No.: 1715119-46-2
M. Wt: 178.151
InChI Key: XQIZRSFAUCUKGO-UHFFFAOYSA-N
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Description

3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methyl group at the 3-position and a nitro group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method involves a tandem reaction mechanism, including transamidation, nucleophilic addition, and subsequent condensation . The reaction typically takes place in dry toluene at 140°C under microwave conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, ensuring the availability of raw materials, and implementing efficient purification processes. The use of microwave-assisted synthesis can be advantageous for industrial production due to its rapid reaction times and high yields.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The triazole ring can participate in condensation reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

    Condensation: Electrophiles like aldehydes or ketones can be used in the presence of acid or base catalysts.

Major Products Formed

    Reduction of Nitro Group: Formation of 3-Methyl-6-amino-[1,2,4]triazolo[4,3-a]pyridine.

    Substitution Reactions: Formation of various substituted triazolopyridines depending on the substituent introduced.

Scientific Research Applications

3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-5-8-9-7-3-2-6(11(12)13)4-10(5)7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIZRSFAUCUKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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